N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-15(17-6-5-12-2-1-7-21-12)16(20)18-11-3-4-13-14(10-11)23-9-8-22-13/h1-4,7,10H,5-6,8-9H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNRZGLABSODCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]oxamide typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis or other suitable methods.
Oxamide Linkage Formation: The final step involves coupling the benzodioxin and furan rings through an oxamide linkage, often using reagents such as oxalyl chloride and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]oxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(thiophen-2-yl)ethyl]oxamide: Similar structure but with a thiophene ring instead of a furan ring.
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(pyridin-2-yl)ethyl]oxamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]oxamide is unique due to the presence of both benzodioxin and furan rings, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]ethanediamide is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound, drawing from a variety of research studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a dihydro-benzodioxin moiety and a furan substituent. The molecular formula is , with a molar mass of approximately 290.33 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzodioxin core followed by the introduction of the furan and ethylenediamine components. The synthetic route can be optimized for yield and purity using various reagents and conditions.
Enzyme Inhibition
Research indicates that compounds containing the benzodioxin structure exhibit significant enzyme inhibition properties. For instance, derivatives such as N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide have shown moderate inhibitory effects against acetylcholinesterase and α-glucosidase , with IC50 values ranging from 26.25 µM to 83.52 µM depending on the specific derivative and assay conditions . This suggests that the benzodioxin core may confer similar inhibitory properties to this compound.
Anti-inflammatory Potential
The 2,3-dihydro-1,4-benzodioxin structure is known for its anti-inflammatory properties. Compounds derived from this scaffold have been developed as inhibitors for 5-lipoxygenase , an enzyme involved in the inflammatory response . This positions this compound as a potential candidate for treating inflammatory diseases such as asthma and arthritis.
Antimicrobial Activity
The biological activity of benzodioxins extends to antimicrobial effects as well. Some studies have indicated that related compounds exhibit activity against various bacterial strains, suggesting that this compound may also possess antimicrobial properties worth investigating further .
Case Studies
- Alzheimer's Disease Research : A study synthesized several benzodioxan derivatives aimed at treating Alzheimer's disease. These compounds were tested for their ability to inhibit acetylcholinesterase and showed promising results in vitro .
- Inflammation Models : In animal models of inflammation, benzodioxin derivatives have been shown to reduce markers of inflammation significantly compared to controls. This highlights their potential therapeutic applications in managing chronic inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]ethanediamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions starting with functionalization of the 2,3-dihydro-1,4-benzodioxin core. Key steps include:
- Step 1 : Coupling of the benzodioxin moiety with a furan-containing ethylamine derivative via nucleophilic substitution or amidation.
- Step 2 : Introduction of the ethanediamide linker using oxalyl chloride or activated esters under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of substitutions on the benzodioxin and furan rings. Key signals include aromatic protons (δ 6.5–7.5 ppm) and ethanediamide carbonyls (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For resolving stereochemistry, if applicable (e.g., chiral centers in the ethyl linker) .
Q. How can researchers design experiments to assess its stability under varying conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min up to 300°C in nitrogen atmosphere.
- Photostability : Expose to UV light (254 nm) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for benzodioxin) .
- Hydrolytic Stability : Incubate in buffer solutions (pH 2–12, 37°C) and quantify decomposition products by LC-MS .
Advanced Research Questions
Q. How can computational modeling predict reaction mechanisms for derivatization of this compound?
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model nucleophilic attack on the ethanediamide carbonyl, identifying transition states and activation energies .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics .
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) by aligning the benzodioxin-furan pharmacophore with active sites .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using both fluorometric and radiometric assays to rule out interference from the compound’s fluorescence .
- Metabolite Profiling : Identify active/inactive metabolites via hepatic microsome incubation and LC-MS/MS .
- Structural Analog Comparison : Benchmark against N'-(3-chloro-2-methylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide (CAS 2309587-46-8) to isolate structure-activity relationships (SAR) .
Q. How can reaction engineering improve yield in scaled-up synthesis?
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³) to optimize temperature, solvent ratio, and catalyst loading. For example, using ethanol/water mixtures can enhance solubility of intermediates .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and temperature .
- In-line Analytics : FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
